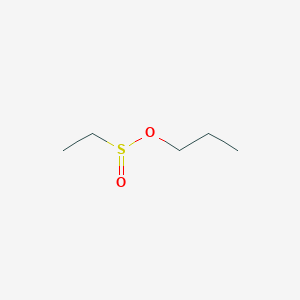
Propyl ethanesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl ethanesulfinate is an organosulfur compound with the chemical formula C5H12O2S It is a sulfinate ester, characterized by the presence of a sulfinyl group (SO2) bonded to an ethyl group and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl ethanesulfinate can be synthesized through several methods. One common approach involves the reaction of ethanesulfinic acid with propanol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the removal of water driving the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. The choice of solvents and reaction conditions can be optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Propyl ethanesulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The ester bond can be cleaved in the presence of nucleophiles, leading to the formation of ethanesulfinic acid and propanol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can be employed for reduction.
Nucleophiles: Alcohols, amines, and thiols can participate in substitution reactions.
Major Products
Oxidation: Propyl ethanesulfonate.
Reduction: Propyl ethanesulfide.
Substitution: Ethanesulfinic acid and propanol.
Aplicaciones Científicas De Investigación
Propyl ethanesulfinate has several applications in scientific research:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfides.
Biology: It is used in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mecanismo De Acción
The mechanism of action of propyl ethanesulfinate involves the reactivity of the sulfinyl group. This group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with similar reactivity but different applications.
Ethanesulfonic acid: Similar in structure but lacks the propyl group, leading to different chemical properties.
Propyl methanesulfonate: Contains a sulfonate group instead of a sulfinyl group, resulting in different reactivity.
Uniqueness
Propyl ethanesulfinate is unique due to the presence of both an ethyl and a propyl group bonded to the sulfinyl group. This structural feature imparts distinct chemical properties, making it a valuable reagent in various synthetic applications.
Propiedades
Número CAS |
52693-46-6 |
|---|---|
Fórmula molecular |
C5H12O2S |
Peso molecular |
136.21 g/mol |
Nombre IUPAC |
propyl ethanesulfinate |
InChI |
InChI=1S/C5H12O2S/c1-3-5-7-8(6)4-2/h3-5H2,1-2H3 |
Clave InChI |
DJXLEDMBLMNACT-UHFFFAOYSA-N |
SMILES canónico |
CCCOS(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


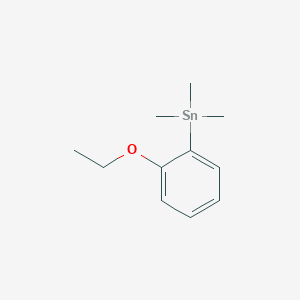
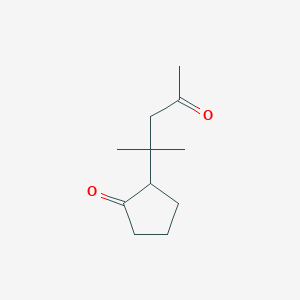
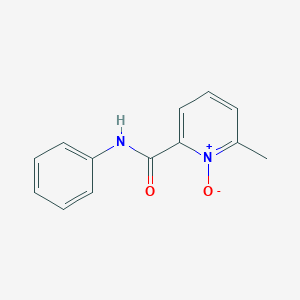
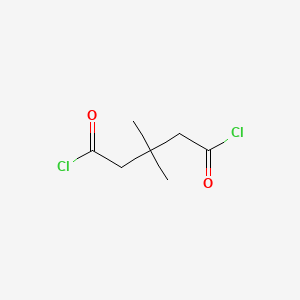
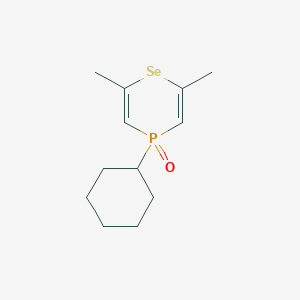
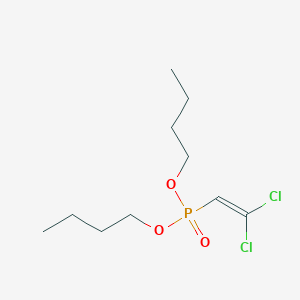
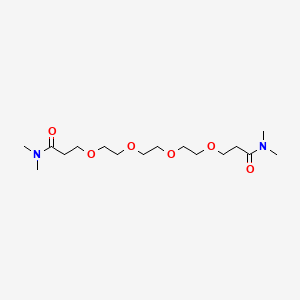
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
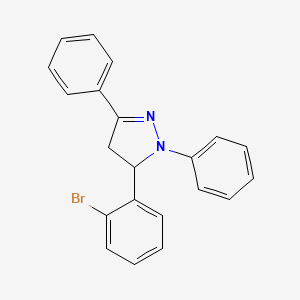
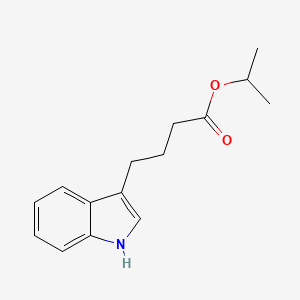
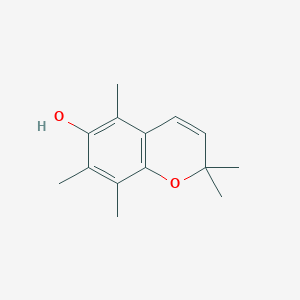
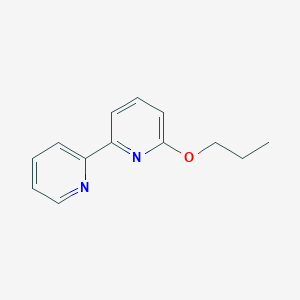
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)

